molecular formula C25H32N2O2 B6073001 1-benzyl-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide

1-benzyl-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide

Cat. No.: B6073001
M. Wt: 392.5 g/mol
InChI Key: WHYIGYGHYHAOQG-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide, also known as BTCP, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-benzyl-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. By blocking the reuptake of dopamine, this compound increases the concentration of dopamine in the brain, leading to improvements in mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increasing dopamine levels in the brain, improving mood and motivation, and enhancing cognitive function. It has also been shown to have analgesic properties, making it potentially useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide in lab experiments is its potent and selective dopamine reuptake inhibition, which allows for precise manipulation of dopamine levels in the brain. However, one of the limitations of using this compound in lab experiments is its potential for abuse and addiction, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-benzyl-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide, including further exploration of its potential therapeutic uses in the treatment of neurological and psychiatric disorders, as well as studies on its potential for abuse and addiction. Additionally, research on the structural and pharmacological properties of this compound could lead to the development of more effective and targeted dopamine reuptake inhibitors.

Synthesis Methods

The synthesis of 1-benzyl-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide involves several steps, including the condensation of 2,2,6-trimethyl-4-piperidone with benzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-piperidinecarboxylic acid chloride to yield this compound.

Scientific Research Applications

1-benzyl-N-(2,2,6-trimethyl-3,4-dihydro-2H-chromen-4-yl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction. It has been shown to increase dopamine levels in the brain, which can lead to improvements in mood, motivation, and cognitive function.

Properties

IUPAC Name

1-benzyl-N-(2,2,6-trimethyl-3,4-dihydrochromen-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2/c1-18-9-10-23-21(15-18)22(16-25(2,3)29-23)26-24(28)20-11-13-27(14-12-20)17-19-7-5-4-6-8-19/h4-10,15,20,22H,11-14,16-17H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYIGYGHYHAOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2NC(=O)C3CCN(CC3)CC4=CC=CC=C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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